4-amino-4aH-quinolin-2-one
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Overview
Description
4-amino-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family This compound is characterized by its unique structure, which includes an amino group at the 4-position and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method provides a practical and efficient route to obtain quinolin-2-one derivatives under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of scalable and cost-effective methods. One such method includes the direct carbonylation of o-alkenylanilines with carbon monoxide, which is beneficial for large-scale production due to its efficiency and practicality .
Chemical Reactions Analysis
Types of Reactions
4-amino-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolin-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinolin-2-one derivatives .
Scientific Research Applications
4-amino-4aH-quinolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the formation of β-hematin, a crucial component in the life cycle of certain pathogens . Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2-one: This compound shares a similar structure but has a hydroxyl group at the 4-position instead of an amino group.
Quinolin-2,4-dione: This compound has two carbonyl groups at the 2 and 4 positions, making it structurally distinct from 4-amino-4aH-quinolin-2-one.
Uniqueness
This compound is unique due to its amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-amino-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H,10H2 |
InChI Key |
QOODUYQOTWLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2N)C=C1 |
Origin of Product |
United States |
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